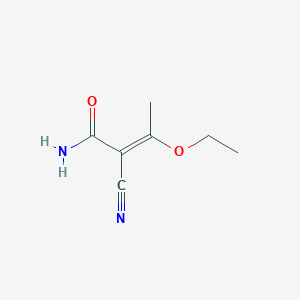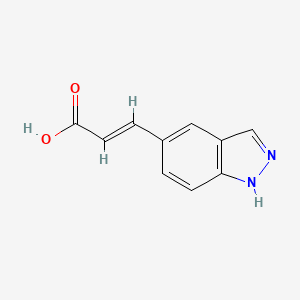![molecular formula C12H16BrNO B15275597 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol](/img/structure/B15275597.png)
2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol is an organic compound with a complex structure that includes a cyclopropyl group, a bromine atom, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol typically involves multiple steps. One common method starts with the bromination of 3,5-dimethylphenol to introduce the bromine atom at the 4-position. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. Finally, the amino group is introduced via an amination reaction.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The exact mechanism of action of 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol is not well-documented. it is believed to interact with various molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Amino(cyclopropyl)methyl]-4-chloro-3,5-dimethylphenol
- 2-[Amino(cyclopropyl)methyl]-4-fluoro-3,5-dimethylphenol
- 2-[Amino(cyclopropyl)methyl]-4-iodo-3,5-dimethylphenol
Uniqueness
The presence of the bromine atom in 2-[Amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol imparts unique reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The cyclopropyl group also adds to its distinct chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H16BrNO |
|---|---|
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-[amino(cyclopropyl)methyl]-4-bromo-3,5-dimethylphenol |
InChI |
InChI=1S/C12H16BrNO/c1-6-5-9(15)10(7(2)11(6)13)12(14)8-3-4-8/h5,8,12,15H,3-4,14H2,1-2H3 |
Clé InChI |
UYYRRSUYCXRZOX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Br)C)C(C2CC2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


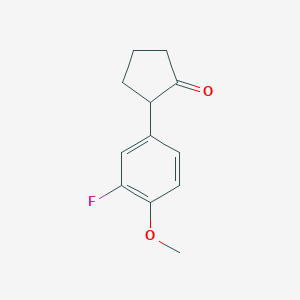
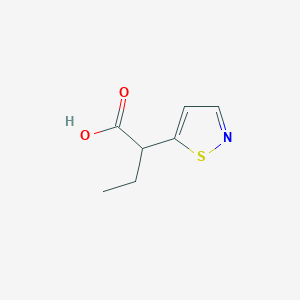

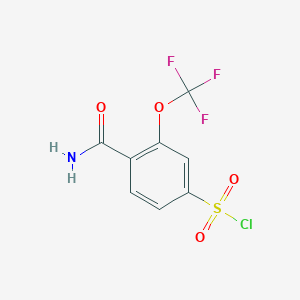
![3-{[(3,5-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B15275539.png)
![{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-4-yl}methanamine](/img/structure/B15275547.png)
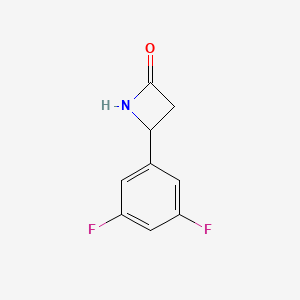
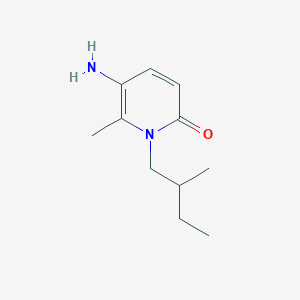
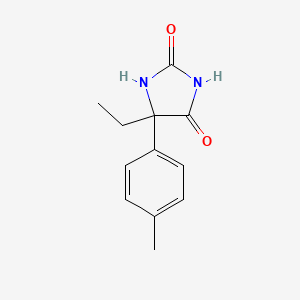
![Tert-butyl 4-fluoro-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15275578.png)

![2-Tert-butyl 3-methyl 4-oxo-2-azabicyclo[3.1.1]heptane-2,3-dicarboxylate](/img/structure/B15275586.png)
